molecular formula C9H9NS2 B12010514 3-Phenyl-1,3-thiazolidine-2-thione CAS No. 1437-99-6

3-Phenyl-1,3-thiazolidine-2-thione

Cat. No.: B12010514
CAS No.: 1437-99-6
M. Wt: 195.3 g/mol
InChI Key: WUSPQEKXSXCOJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-1,3-thiazolidine-2-thione is a heterocyclic compound with the molecular formula C9H9NS2. It is characterized by a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Phenyl-1,3-thiazolidine-2-thione can be synthesized through several methods. One common approach involves the reaction of thiourea with phenylacetaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction typically proceeds as follows:

    Reactants: Thiourea and phenylacetaldehyde.

    Conditions: Reflux in ethanol with sodium hydroxide as a base.

    Procedure: The mixture is heated under reflux for several hours until the reaction is complete.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow processes or the use of catalysts to enhance reaction rates and yields. These methods aim to optimize the production process while maintaining high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Phenyl-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets and pathways. For example, as a xanthine oxidase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of xanthine to uric acid. This inhibition reduces the levels of uric acid in the body, which is beneficial for treating hyperuricemia and gout . Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms .

Comparison with Similar Compounds

3-Phenyl-1,3-thiazolidine-2-thione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct biological activities and chemical reactivity .

Biological Activity

3-Phenyl-1,3-thiazolidine-2-thione is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, focusing on its role as an inhibitor of xanthine oxidase (XO), along with other potential therapeutic applications.

Chemical Structure and Properties

This compound (C9H9NS2) features a thiazolidine ring structure, which is crucial for its biological activity. The presence of the phenyl group contributes to its interaction with biological targets.

Xanthine Oxidase Inhibition

Xanthine oxidase is an enzyme involved in purine metabolism and is a target for treating conditions like gout and hyperuricemia. Recent studies have demonstrated that derivatives of thiazolidine-2-thione exhibit potent XO inhibitory activity:

  • In vitro Studies : A series of thiazolidine-2-thione derivatives were synthesized and tested for their XO inhibitory potential. Among these, compound 6k showed the strongest inhibitory activity with an IC50 value of 3.56 μmol/L , which is approximately 2.5 times more effective than allopurinol, a standard treatment for gout .
CompoundIC50 (μmol/L)Comparison
6k3.562.5x more potent than allopurinol (7.86 μmol/L)
Allopurinol7.86Standard XO inhibitor

The structure-activity relationship (SAR) indicated that the phenyl-sulfonamide group is essential for enhancing the inhibitory activity of these derivatives . Molecular docking studies suggest that the interactions between the compound and specific amino acids in the active site of XO contribute to its efficacy .

Other Biological Activities

Beyond its role as an XO inhibitor, this compound exhibits various other pharmacological effects:

Study on XO Inhibition

In a study published in PLOS ONE, researchers synthesized several thiazolidine derivatives and evaluated their XO inhibition through enzyme catalysis assays. The results highlighted the importance of specific structural features in enhancing bioactivity. Compound 6k was noted for its mixed-type inhibition mechanism against XO, suggesting a complex interaction profile that merits further investigation .

Anticancer Potential

Research has explored thiazolidinone derivatives for their anticancer potential, indicating that modifications to the thiazolidine core can lead to increased cytotoxicity against various cancer cell lines. However, specific studies focusing on this compound are still needed to establish its efficacy in this area .

Properties

CAS No.

1437-99-6

Molecular Formula

C9H9NS2

Molecular Weight

195.3 g/mol

IUPAC Name

3-phenyl-1,3-thiazolidine-2-thione

InChI

InChI=1S/C9H9NS2/c11-9-10(6-7-12-9)8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

WUSPQEKXSXCOJF-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=S)N1C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.